1-(2-Methoxyphenethyl)piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

1-(2-Methoxyphenethyl)piperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives .Wissenschaftliche Forschungsanwendungen

Synthese von Antihypertensiva

1-(2-Methoxyphenethyl)piperazin wird bei der Synthese von Urapidil, einem Antihypertensivum, verwendet. Es wurde eine neue Syntheseroute etabliert, bei der es unter bestimmten Katalysatoren mit Oxetan reagiert, um einen Schlüsselzwischenstoff, γ-Aminoalkohol, zu bilden, der für die großtechnische Produktion von Vorteil ist .

Pharmazeutische Prüfung

Diese Verbindung ist zum Kauf als hochwertiger Referenzstandard erhältlich, der in der pharmazeutischen Prüfung verwendet wird, um genaue Ergebnisse zu gewährleisten .

Chemische Synthese

Bei der chemischen Synthese kann this compound in verschiedenen Reaktionen verwendet werden:

Wirkmechanismus

Target of Action

The primary target of 1-(2-Methoxyphenethyl)piperazine is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound also interacts with the α-blocker , which is involved in the regulation of blood pressure .

Mode of Action

1-(2-Methoxyphenethyl)piperazine interacts with its targets by lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows the compound to prevent reflex tachycardia in patients .

Biochemical Pathways

The compound affects the biochemical pathways related to blood pressure regulation and serotonin release. By interacting with the α-blocker and the 5HT-1A receptor, it influences the peripheral and central regulation of blood pressure . The downstream effects include the reduction of blood pressure and the enhancement of feelings of well-being and happiness.

Pharmacokinetics

It’s known that the compound has a rapid onset of action and ease of controllability , suggesting efficient absorption and distribution.

Result of Action

The molecular and cellular effects of 1-(2-Methoxyphenethyl)piperazine’s action include the reduction of peripheral and intracranial blood pressure and the activation of the 5HT-1A receptor . These effects result in the compound’s antihypertensive activity and its ability to enhance feelings of well-being and happiness .

Action Environment

The action, efficacy, and stability of 1-(2-Methoxyphenethyl)piperazine can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s generally known that factors such as temperature, pH, and the presence of other substances can affect a compound’s action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

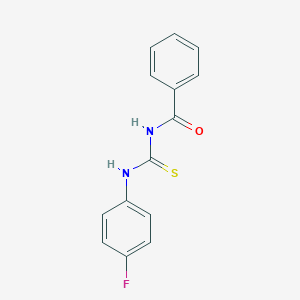

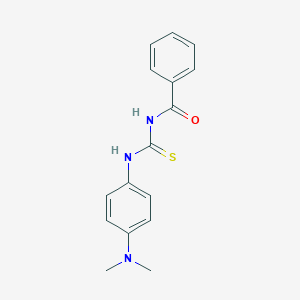

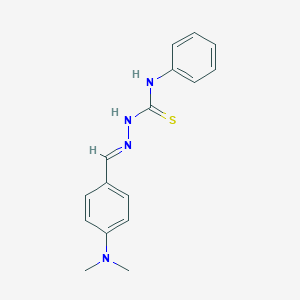

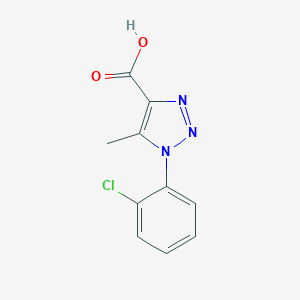

1-[2-(2-methoxyphenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYVCLYJLPIIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610879 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147149-54-0 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)